molecular formula C38H52NNaO9S2 B141795 Ccahna CAS No. 158721-72-3

Ccahna

Cat. No. B141795
CAS RN: 158721-72-3
M. Wt: 753.9 g/mol
InChI Key: OQNBAZVKHTXXAL-KNSFRLQUSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ccahna is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is derived from natural sources and has been found to possess unique properties that make it a valuable tool for scientific research. In

Mechanism of Action

The mechanism of action of Ccahna is complex and not fully understood. However, it has been found to interact with various biological targets, including ion channels, enzymes, and receptors. The compound has been found to modulate the activity of these targets, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. The compound has been found to modulate ion channel activity, leading to changes in membrane potential and neuronal activity. This compound has also been found to inhibit enzyme activity, leading to changes in metabolic pathways. Additionally, this compound has been found to interact with receptors, leading to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

Ccahna has several advantages for lab experiments. The compound is readily available, and its purity can be ensured through various purification techniques. Additionally, this compound has a wide range of biological targets, making it a valuable tool for studying various biological processes. However, this compound also has some limitations. The compound has a complex mechanism of action, making it difficult to study. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications in animal studies.

Future Directions

There are several future directions for Ccahna research. First, further studies are needed to elucidate the compound's mechanism of action and its interactions with biological targets. Additionally, studies are needed to determine the compound's potential therapeutic applications in various diseases. Finally, studies are needed to determine the compound's safety and toxicity profiles, particularly in vivo.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential applications and limitations.

Synthesis Methods

Ccahna is a complex chemical compound that is synthesized from natural sources. The synthesis method involves the extraction of the compound from its natural source, followed by purification and isolation. The purity of the compound is crucial for its scientific research applications, and various techniques such as chromatography and spectroscopy are used to ensure its purity.

Scientific Research Applications

Ccahna has a wide range of scientific research applications, including drug discovery, structural biology, and neuroscience. The compound has been found to interact with various biological targets, making it a valuable tool for drug discovery. In structural biology, this compound has been used to study protein-ligand interactions and protein folding. In neuroscience, this compound has been found to modulate neuronal activity, making it a potential therapeutic target for neurological disorders.

properties

CAS RN

158721-72-3

Molecular Formula

C38H52NNaO9S2

Molecular Weight

753.9 g/mol

IUPAC Name

sodium;5-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-4-hydroxy-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C38H53NO9S2.Na/c1-22(2)7-6-8-23(3)30-11-12-31-29-10-9-25-19-26(13-15-37(25,4)32(29)14-16-38(30,31)5)48-36(41)39-33-20-27(49(42,43)44)17-24-18-28(50(45,46)47)21-34(40)35(24)33;/h9,17-18,20-23,26,29-32,40H,6-8,10-16,19H2,1-5H3,(H,39,41)(H,42,43,44)(H,45,46,47);/q;+1/p-1/t23-,26+,29?,30-,31?,32?,37+,38-;/m1./s1

InChI Key

OQNBAZVKHTXXAL-KNSFRLQUSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+]

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+]

synonyms

4-(((3-cholesteryloxy)carbonyl)amino)-5-hydroxy-2,7-naphthalenedisulfonic acid
CCAHNA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.